2-Bromo-3,4-dimethoxybenzoic acid
Overview
Description
2-Bromo-3,4-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H9BrO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 4 on the benzene ring are substituted with a bromine atom and two methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-dimethoxybenzoic acid typically involves the bromination of 3,4-dimethoxybenzoic acid. One common method includes the reaction of 3,4-dimethoxybenzoic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,4-dimethoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable nucleophile.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation Reactions: Products like 2-bromo-3,4-dimethoxybenzaldehyde or this compound derivatives.
Reduction Reactions: Products like 2-bromo-3,4-dimethoxybenzyl alcohol.
Scientific Research Applications
2-Bromo-3,4-dimethoxybenzoic acid has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds and drug intermediates.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-dimethoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various chemical reactions. In biological studies, it may interact with specific enzymes or receptors, influencing metabolic pathways or cellular processes. The bromine atom and methoxy groups play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
3,4-Dimethoxybenzoic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4,5-dimethoxybenzoic Acid: Similar structure but with different positions of the methoxy groups, leading to different reactivity and applications.
2-Bromo-3,5-dimethoxybenzoic Acid: Another isomer with different substitution patterns, affecting its chemical behavior.
Properties
IUPAC Name |
2-bromo-3,4-dimethoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJWLJIACRMYSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557571 | |
Record name | 2-Bromo-3,4-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71568-87-1 | |
Record name | 2-Bromo-3,4-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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